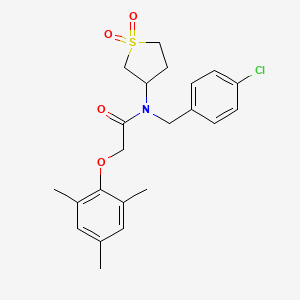

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chlorobenzyl group, a sulfone-containing tetrahydrothiophene ring, and a 2,4,6-trimethylphenoxy substituent.

Properties

Molecular Formula |

C22H26ClNO4S |

|---|---|

Molecular Weight |

436.0 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide |

InChI |

InChI=1S/C22H26ClNO4S/c1-15-10-16(2)22(17(3)11-15)28-13-21(25)24(20-8-9-29(26,27)14-20)12-18-4-6-19(23)7-5-18/h4-7,10-11,20H,8-9,12-14H2,1-3H3 |

InChI Key |

BHYPNZOAFGVLEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: C₂₀H₂₂ClNO₅S (exact mass: 423.91 g/mol for a similar analog with 2-methoxyphenoxy) .

- Core Motifs: 4-Chlorobenzyl Group: Enhances lipophilicity and may influence receptor binding. 1,1-Dioxidotetrahydrothiophen-3-yl: The sulfone group improves solubility and metabolic stability. 2,4,6-Trimethylphenoxy: A sterically hindered aryl ether linked to the acetamide backbone.

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl substituent significantly impacts molecular properties and bioactivity:

Note: The exact molecular weight of the target compound is inferred from analogs.

Variations in the Acetamide-Linked Aryl Group

The aryloxy moiety influences steric and electronic properties:

The 2,4,6-trimethylphenoxy group in the target compound introduces steric bulk, which may hinder enzymatic degradation or modulate target binding compared to smaller substituents like methoxy .

Core Heterocyclic Modifications

Replacing the sulfone-containing tetrahydrothiophene with other heterocycles alters bioactivity:

Thiadiazole and thiazole derivatives often exhibit antimicrobial or enzyme-inhibitory properties, whereas sulfone-containing analogs like the target compound may prioritize metabolic stability .

Q & A

Q. Table 1: Key Reaction Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 120–140°C | Higher yields (>85%) |

| Irradiation Time | 10–20 min | Minimizes decomposition |

| Solvent | DMF | Enhances microwave coupling |

Q. Table 2: NMR Assignments for Critical Functional Groups

| Group | -NMR (ppm) | -NMR (ppm) |

|---|---|---|

| 4-Chlorobenzyl | 7.2–7.4 (d, 2H) | 128–132 (aromatic C) |

| Trimethylphenoxy | 2.1–2.3 (s, 9H) | 20–22 (CH) |

| Sulfonate (SO) | - | 112–118 (SO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.